molecular formula C17H20N2O2S B2762824 (E)-5-(2-isopropoxybenzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one CAS No. 578748-15-9

(E)-5-(2-isopropoxybenzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one

Cat. No.: B2762824
CAS No.: 578748-15-9
M. Wt: 316.42
InChI Key: MMKKHUOAARANLH-RVDMUPIBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-5-(2-isopropoxybenzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one is a useful research compound. Its molecular formula is C17H20N2O2S and its molecular weight is 316.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

A study on the design, synthesis, and antimicrobial activity of some sulfur-containing pyrazole-pyridine hybrids, which share structural similarities with (E)-5-(2-isopropoxybenzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one, revealed that these compounds exhibited significant antimicrobial activity against various bacterial and fungal strains. These findings suggest potential applications of similar compounds in developing new antimicrobial agents. The study also conducted in silico molecular docking studies to understand the binding modes of these molecules, showing excellent binding affinity, which is crucial for antimicrobial efficacy (Desai, Jadeja, & Khedkar, 2022).

Antifungal and Antibacterial Applications

Another relevant research involved the synthesis and pharmacological evaluation of novel 2H/6H-thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives. These compounds were screened for their antibacterial and antifungal activities, revealing significant biological activity against tested microorganisms. This study highlights the potential of structurally similar compounds for use in treating microbial infections (Suresh, Lavanya, & Rao, 2016).

Optoelectronic and Photochemical Applications

Thiazolothiazole fluorophores, which share a core structural motif with the compound , have been reported to exhibit strong fluorescence and reversible electrochromism. These properties make them attractive for multifunctional optoelectronic applications, including electron transfer sensing and other photochemical uses. The study on these fluorophores provided insights into their electrochemical properties, fluorescence spectroscopy, and potential applications in advanced materials science (Woodward et al., 2017).

Synthesis and Evaluation of Novel Derivatives for Biological Activity

Research on the synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide and their antimicrobial activities demonstrated the potential of thiazole derivatives in medical chemistry. The study's findings, which include the synthesis of compounds with significant antimicrobial activity, underscore the versatility of thiazole derivatives in developing new therapeutic agents (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).

Properties

IUPAC Name

(5E)-5-[(2-propan-2-yloxyphenyl)methylidene]-2-pyrrolidin-1-yl-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c1-12(2)21-14-8-4-3-7-13(14)11-15-16(20)18-17(22-15)19-9-5-6-10-19/h3-4,7-8,11-12H,5-6,9-10H2,1-2H3/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMKKHUOAARANLH-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1C=C2C(=O)N=C(S2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=CC=CC=C1/C=C/2\C(=O)N=C(S2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.